molecular formula C19H24N4O3S B10992220 methyl N-{[1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate

methyl N-{[1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate

Cat. No.: B10992220
M. Wt: 388.5 g/mol
InChI Key: ROYMMDMIQMWWDI-UHFFFAOYSA-N
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Description

Methyl N-{[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno pyrimidine core, a piperidine ring, and a glycinate moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate typically involves multiple steps:

    Formation of the Benzothieno Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno pyrimidine structure.

    Piperidine Ring Formation: The piperidine ring is usually synthesized through a series of nucleophilic substitution reactions, starting from a suitable piperidine precursor.

    Coupling Reactions: The benzothieno pyrimidine core and the piperidine ring are then coupled using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Glycinate Moiety: The final step involves the esterification of the intermediate with glycine methyl ester under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzothieno pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxide derivatives, while reduction of the benzothieno pyrimidine core could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, methyl N-{[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core may bind to active sites, while the piperidine ring and glycinate moiety enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione : Similar core structure but different substituents.
  • 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one : Lacks the piperidine and glycinate moieties.
  • Quinoline, 5,6,7,8-tetrahydro-3-methyl- : Different core structure but similar tetrahydro configuration.

Uniqueness

Methyl N-{[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate is unique due to its combination of a benzothieno pyrimidine core, a piperidine ring, and a glycinate moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl N-{[1-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate (CAS No. 1206111-24-1) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl N-{[1-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate has the molecular formula C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S and a molecular weight of 388.48 g/mol. The compound features a complex structure that includes a piperidine ring and a benzothieno-pyrimidine moiety, which are known for their biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its potential as an antineoplastic agent and its effects on inflammatory pathways. Below are key findings from recent research:

Anticancer Properties

  • Cytotoxicity : Research indicates that compounds similar to methyl N-{[1-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values below 4 µM against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (OSCC) .
  • Mechanism of Action : The mechanism underlying the cytotoxic effects involves the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential . This suggests that the compound may trigger programmed cell death in malignant cells while sparing non-malignant cells.

Anti-inflammatory Activity

  • IL-15 Inhibition : Methyl N-{[1-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate has been implicated in the inhibition of IL-15 signaling pathways. Chronic overproduction of IL-15 is linked to various inflammatory and autoimmune disorders . Compounds with similar structures have shown efficacy in reducing IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs) and secretion of inflammatory cytokines like TNF–α and IL–17 .

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2aHCT116< 1
2bHT29< 1
3aCa9-22< 4
3bHSC-2< 4

Note: Values represent the concentration required to inhibit cell growth by 50%.

Table 2: Inhibition of IL-15 Signaling

CompoundEffect on PBMC ProliferationTNF–α Secretion Reduction (%)
ASignificant75%
BModerate50%
CMinimal20%

Case Studies

Several case studies have examined the therapeutic potential of methyl N-{[1-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate:

  • Colon Cancer Study : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models of colon cancer. The treatment resulted in reduced tumor size and improved survival rates in treated groups compared to controls .
  • Autoimmune Disease Model : In animal models of autoimmune diseases characterized by elevated IL-15 levels, administration of related compounds led to decreased inflammation markers and improved clinical symptoms .

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 2-[[1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-3-carbonyl]amino]acetate

InChI

InChI=1S/C19H24N4O3S/c1-26-15(24)9-20-18(25)12-5-4-8-23(10-12)17-16-13-6-2-3-7-14(13)27-19(16)22-11-21-17/h11-12H,2-10H2,1H3,(H,20,25)

InChI Key

ROYMMDMIQMWWDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1CCCN(C1)C2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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